molecular formula C12H16ClNO B7590892 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide

2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide

Cat. No.: B7590892
M. Wt: 225.71 g/mol
InChI Key: DWYWJNHDVNOMGN-UHFFFAOYSA-N
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Description

2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . This compound is characterized by the presence of a chloro group, an isopropyl group, and a methyl group attached to a phenyl ring, along with an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide typically involves the reaction of 5-isopropyl-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide
  • 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(3-chloro-4-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
  • 2-chloro-N-(2-isopropyl-6-methylphenyl)acetamide

Uniqueness

2-chloro-N-(5-isopropyl-2-methylphenyl)acetamide is unique due to its specific structural features, such as the combination of chloro, isopropyl, and methyl groups on the phenyl ring, along with the acetamide functional group.

Properties

IUPAC Name

2-chloro-N-(2-methyl-5-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(2)10-5-4-9(3)11(6-10)14-12(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYWJNHDVNOMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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